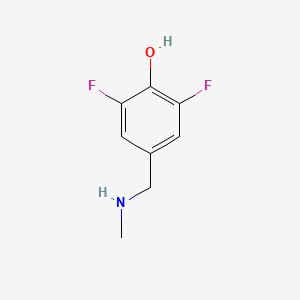
2,6-Difluoro-4-((methylamino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-((methylamino)methyl)phenol: is a chemical compound with the following molecular formula:
C8H9F2NO
and a molecular weight of 155.17 g/mol . It contains a phenolic ring substituted with fluorine atoms and a methylamino group.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves introducing fluorine atoms onto a phenolic ring. One common method is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. In this process, oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium .
Reaction Conditions: The specific conditions for the synthesis depend on the chosen synthetic route. the Suzuki–Miyaura coupling typically employs mild and functional group-tolerant reaction conditions.
Industrial Production: Industrial-scale production methods may involve variations of the Suzuki–Miyaura coupling or other fluorination strategies. detailed industrial processes are proprietary and may not be widely available.
Analyse Chemischer Reaktionen
Reactivity: 2,6-Difluoro-4-((methylamino)methyl)phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and fluorinating agents.
Major Products: The major products formed from these reactions include derivatives of the phenolic ring, such as fluorinated phenols or substituted amines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Developing potential drugs or imaging agents.
Industry: Incorporating fluorinated compounds into materials or catalysts.
Wirkmechanismus
The exact mechanism by which 2,6-Difluoro-4-((methylamino)methyl)phenol exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or other molecular targets.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2,6-difluoro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c1-11-4-5-2-6(9)8(12)7(10)3-5/h2-3,11-12H,4H2,1H3 |
InChI-Schlüssel |
RWAKSPAHXLBPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C(=C1)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)
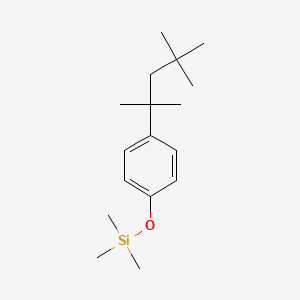


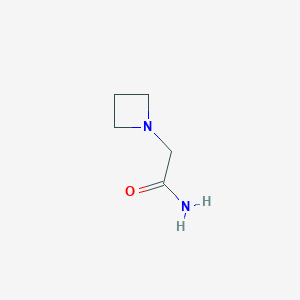
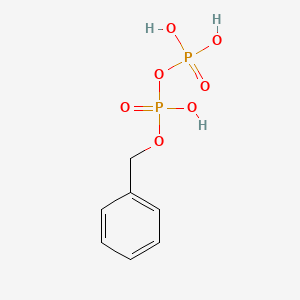
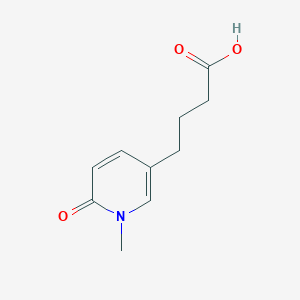

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)

